molecular formula C25H18F3NO6S B11142629 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

Cat. No.: B11142629
M. Wt: 517.5 g/mol
InChI Key: NNLCQIISQBEMGB-HSZRJFAPSA-N
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Description

2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE is a complex organic compound that features a chromenyl group, a trifluoromethyl group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE typically involves multi-step organic reactions. One common approach is to start with the chromenyl precursor, which is then functionalized with the trifluoromethyl group through a nucleophilic substitution reaction. The benzenesulfonamido group is introduced via a sulfonation reaction, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized chromenyl derivative, while reduction could produce a simpler, less oxidized form of the compound.

Scientific Research Applications

2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the chromenyl and benzenesulfonamido groups contribute to its overall reactivity and stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H18F3NO6S

Molecular Weight

517.5 g/mol

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C25H18F3NO6S/c1-15-7-10-18(11-8-15)36(32,33)29-23(16-5-3-2-4-6-16)24(31)34-17-9-12-19-20(25(26,27)28)14-22(30)35-21(19)13-17/h2-14,23,29H,1H3/t23-/m1/s1

InChI Key

NNLCQIISQBEMGB-HSZRJFAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F

Origin of Product

United States

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